molecular formula C17H17N7O B12240195 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile

2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B12240195
M. Wt: 335.4 g/mol
InChI Key: LCCKONOTPIROPT-UHFFFAOYSA-N
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Description

2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a pyrimidine-4-carbonitrile group. These structural features contribute to its biological activity and make it a promising candidate for drug development.

Preparation Methods

The synthesis of 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Incorporation of the pyrimidine-4-carbonitrile group: This step involves the reaction of the intermediate compound with a pyrimidine derivative, often under conditions that promote nucleophilic substitution or addition reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry or other advanced techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides, amines, and alcohols being used to introduce new functional groups.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of additional ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or ring structures .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile involves the inhibition of specific kinases, such as TAK1. By binding to the active site of these kinases, the compound prevents their enzymatic activity, leading to the suppression of downstream signaling pathways. This inhibition affects key regulators involved in cell growth and survival, such as NF-κB, p38MAPK, ERK, and STAT3, ultimately leading to reduced proliferation and increased apoptosis of target cells .

Comparison with Similar Compounds

2-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities, particularly as kinase inhibitors.

    Pyrimidine derivatives: Compounds with pyrimidine groups are widely studied for their therapeutic potential, particularly in cancer treatment.

    Piperidine-containing compounds: These compounds are known for their diverse biological activities and are used in the development of various pharmaceuticals.

The uniqueness of this compound lies in its combination of these structural features, which contribute to its potent biological activity and potential as a therapeutic agent .

Properties

Molecular Formula

C17H17N7O

Molecular Weight

335.4 g/mol

IUPAC Name

2-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C17H17N7O/c18-11-14-3-6-20-17(21-14)23-8-4-13(5-9-23)12-25-16-2-1-15-19-7-10-24(15)22-16/h1-3,6-7,10,13H,4-5,8-9,12H2

InChI Key

LCCKONOTPIROPT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C4=NC=CC(=N4)C#N

Origin of Product

United States

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